(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Description
Scientific Research Applications
- This methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both synthetic reactions (preparation of chalcone and triazole Michael-addition) exhibit good green metrics .
- 3,4-Dimethoxyphenylacetonitrile serves as an intermediate in the preparation of the muscle relaxant papaverin .
- Novel derivatives, including 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione , have been designed, synthesized, and evaluated for antitumor activity against cancer stem cells .
- (3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be synthesized through this reaction, contributing to the pool of β-aminocarbonyl derivatives .
Organic Synthesis and Catalysis
Muscle Relaxant and Papaverin Intermediate
Antitumor Activity Against Cancer Stem Cells
Aza-Michael Reaction and Bioactive Precursors
Heteroarylated Carbonyl Compounds
Furan-2-carboxamide Derivatives
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-32-19-12-10-18(11-13-19)26-16-24(33(28,29)23-8-6-5-7-20(23)26)25(27)17-9-14-21(30-2)22(15-17)31-3/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLALULJFEBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone |
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